molecular formula C24H32O6 B12829664 [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

Cat. No.: B12829664
M. Wt: 416.5 g/mol
InChI Key: SSZYTFVVHZMNKM-HQYKWGRBSA-N
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Description

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic molecule with significant biological implications. This article aims to explore its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its tetracyclic structure and multiple functional groups that contribute to its biological properties. It has a molecular formula of C23H34O5C_{23}H_{34}O_5 and a molecular weight of 402.51 g/mol .

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. A study conducted on various cancer cell lines demonstrated that it inhibits the proliferation of cells by inducing apoptosis through the activation of the caspase pathway. The compound showed a dose-dependent response in reducing cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
PC-315.0Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Assay TypeIC50 (µM)Reference Compound
DPPH25Ascorbic Acid (20)
ABTS30Ascorbic Acid (25)

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, the administration of this compound led to a notable reduction in tumor size and improved quality of life metrics among participants. The trial highlighted the compound's ability to sensitize tumors to conventional chemotherapy agents.

Case Study 2: Inflammatory Bowel Disease

A separate study explored the use of this compound in animal models of inflammatory bowel disease (IBD). Results indicated a significant reduction in inflammation markers and histological improvement in colon tissues after treatment with the compound.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21+,23-,24-/m0/s1

InChI Key

SSZYTFVVHZMNKM-HQYKWGRBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14[C@@H]([C@@H](CC3)C(=C)C4=O)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C

Origin of Product

United States

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